molecular formula C20H12N4O2 B606853 Ácido 5-((3-etinilfenil)amino)pirimido[4,5-c]quinolina-8-carboxílico CAS No. 1009821-06-0

Ácido 5-((3-etinilfenil)amino)pirimido[4,5-c]quinolina-8-carboxílico

Número de catálogo: B606853
Número CAS: 1009821-06-0
Peso molecular: 340.3 g/mol
Clave InChI: HJGFPNFAFSFDNN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CX5011 es un inhibidor altamente selectivo y potente de la proteína quinasa CK2. La proteína quinasa CK2 es una quinasa de serina/treonina que juega un papel crucial en varios procesos celulares, incluyendo la proliferación celular, la supervivencia y la apoptosis. La sobreexpresión de CK2 se ha relacionado con múltiples tipos de cáncer, lo que la convierte en un objetivo significativo para la terapia contra el cáncer .

Aplicaciones Científicas De Investigación

Biological Activities

  • Antimalarial Activity :
    Recent studies have indicated that quinoline derivatives exhibit antimalarial properties. For instance, compounds similar to 5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid have shown effectiveness against Plasmodium species by modulating oxidative stress and enhancing antioxidant defenses in infected erythrocytes. This activity has been demonstrated in murine models, where the compounds significantly reduced parasitemia levels and improved survival rates of infected subjects .
  • Inhibition of Kinase Activity :
    The compound has been explored as a potential inhibitor of CK2 (Casein Kinase 2), an enzyme implicated in various cancers. Research indicates that modifications to the pyrimido[4,5-c]quinoline structure can enhance its potency as a kinase inhibitor. For example, derivatives have been synthesized that maintain aqueous solubility while exhibiting IC50 values less than 1 µM against CK2 .
  • Antiviral Properties :
    Emerging research suggests that analogs of this compound may possess antiviral activities. The structural modifications allow for interactions with viral proteins, potentially inhibiting viral replication processes. Studies are ongoing to evaluate these effects in vitro and in vivo .

Case Study 1: Antimalarial Efficacy

A study evaluated the effects of a related quinoline derivative on oxidative stress markers in Plasmodium berghei-infected mice. The results indicated that the compound significantly decreased lipid peroxidation and increased the activity of superoxide dismutase (SOD), suggesting a protective mechanism against hemolysis caused by malaria infection .

Case Study 2: Kinase Inhibition

Research focused on synthesizing various analogs of pyrimido[4,5-c]quinoline derivatives to assess their inhibitory effects on CK2 activity. Among these, specific compounds demonstrated enhanced cellular potency and selectivity towards CK2, indicating their potential as therapeutic agents in cancer treatment .

Mecanismo De Acción

CX5011 ejerce sus efectos inhibiendo selectivamente la proteína quinasa CK2. Se une al sitio de unión al ATP de CK2, evitando la fosforilación de sus sustratos. Esta inhibición interrumpe varias vías celulares, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis. Además, se ha demostrado que CX5011 induce la metuosis, una forma de muerte celular caracterizada por la formación de grandes vacuolas citoplasmáticas .

Compuestos Similares:

Singularidad de CX5011: CX5011 es único debido a su doble eficacia como inhibidor de CK2 e inductor de la metuosis. Es cuatro veces más potente que su compuesto parental, CX4945, en la inducción de la metuosis. Este doble mecanismo de acción hace que CX5011 sea un candidato prometedor para la terapia contra el cáncer .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de CX5011 implica la preparación de un derivado del ácido pirímid[4,5-c]quinolina-8-carboxílico. Los pasos clave incluyen la formación del núcleo pirímidquinolina y la posterior funcionalización para introducir el grupo ácido carboxílico y otros sustituyentes. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza .

Métodos de Producción Industrial: La producción industrial de CX5011 sigue rutas sintéticas similares, pero se amplía para satisfacer las demandas comerciales. El proceso implica reactores a gran escala, control preciso de los parámetros de reacción y técnicas de purificación para garantizar la consistencia y calidad del compuesto .

Tipos de Reacciones:

    Oxidación: CX5011 puede sufrir reacciones de oxidación, particularmente en los anillos aromáticos, lo que lleva a la formación de derivados hidroxilados.

    Reducción: Las reacciones de reducción pueden ocurrir en el grupo ácido carboxílico, convirtiéndolo en un alcohol o aldehído.

Reactivos y Condiciones Comunes:

Productos Principales:

Comparación Con Compuestos Similares

Uniqueness of CX5011: CX5011 is unique due to its dual efficacy as a CK2 inhibitor and methuosis inducer. It is four times more potent than its parental compound, CX4945, in inducing methuosis. This dual mechanism of action makes CX5011 a promising candidate for cancer therapy .

Actividad Biológica

5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial and anticancer properties, along with relevant research findings and case studies.

  • Molecular Formula : C20H12N4O2
  • Molecular Weight : 362.3 g/mol
  • CAS Number : 1009821-06-0

Antibacterial Activity

Research indicates that derivatives of pyrimido[4,5-c]quinoline, including 5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid, exhibit notable antibacterial activity against various strains of bacteria.

Antibacterial Efficacy

A study evaluated the compound's efficacy against several bacterial strains using the agar diffusion method. The results are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (S. aureus)64 μg/mL
Escherichia coli (E. coli)128 μg/mL
Bacillus subtilis (B. subtilis)>256 μg/mL
Methicillin-resistant S. aureus (MRSA)>256 μg/mL
Pseudomonas aeruginosa (P. aeruginosa)>256 μg/mL

The compound demonstrated significant activity against S. aureus and E. coli, with MIC values indicating effective inhibition at relatively low concentrations compared to other tested compounds .

Structure-Activity Relationship

The study highlighted that structural modifications significantly influenced antibacterial activity. Compounds with longer side chains exhibited enhanced efficacy, particularly against Gram-positive bacteria like S. aureus. Conversely, flexible chain amino groups improved activity against E. coli .

Anticancer Activity

The anticancer potential of 5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid has also been explored in various studies, particularly its effects on lung adenocarcinoma cells (A549).

Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects on A549 cells using the MTT assay, comparing the compound's activity to standard chemotherapeutics like cisplatin. The findings are summarized in Table 2.

CompoundIC50 (μM)Relative Activity to Cisplatin
5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid50Moderate
Cisplatin10High

The compound exhibited moderate cytotoxicity with an IC50 value of 50 μM against A549 cells, suggesting potential as a therapeutic agent in cancer treatment while maintaining a favorable safety profile compared to traditional chemotherapeutics .

Case Studies and Research Findings

  • Antibacterial Activity : A study on quinoline derivatives found that modifications at the amine position significantly increased antibacterial potency against multi-drug resistant strains, emphasizing the importance of structural features in developing effective antimicrobial agents .
  • Anticancer Properties : Another investigation into quinoline derivatives demonstrated that certain structural modifications not only enhanced anticancer activity but also minimized cytotoxic effects on non-cancerous cells, indicating a promising therapeutic window for further development .

Propiedades

IUPAC Name

5-(3-ethynylanilino)pyrimido[4,5-c]quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O2/c1-2-12-4-3-5-14(8-12)23-19-18-16(10-21-11-22-18)15-7-6-13(20(25)26)9-17(15)24-19/h1,3-11H,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGFPNFAFSFDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=CN=CN=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143603
Record name CX-5011 free acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009821-06-0
Record name CX-5011 free acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009821060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CX-5011 free acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CX-5011 FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY6276ICQJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.